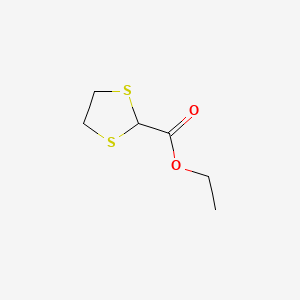

Ethyl 1,3-dithiolane-2-carboxylate

概要

説明

Ethyl 1,3-dithiolane-2-carboxylate is an organic compound with the molecular formula C6H10O2S2 and a molecular weight of 178.27 g/mol . It is an α-keto acid equivalent and participates in conjugate additions to enones . This compound is known for its role in syn-selective aldol reactions, making it a valuable reagent in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1,3-dithiolane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate and 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3/Et2O) . The reaction typically involves dissolving the ester in chloroform, washing it with aqueous potassium carbonate, drying it over magnesium sulfate, filtering, evaporating, and distilling the residue under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings .

化学反応の分析

Deprotection and Oxidation Reactions

The dithiolane group serves as a protective mask for carbonyl functionalities. Deprotection regenerates the original carbonyl compound under controlled oxidative conditions:

Mechanistic Insight

Oxidation with H₂O₂ and iodine proceeds via a radical pathway, cleaving the C–S bonds while preserving ester functionalities. This method is compatible with acid-/base-sensitive groups .

Functional Group Transformations

The ester and dithiolane moieties enable further derivatization:

Nucleophilic Additions

The α-position of the dithiolane undergoes nucleophilic attack, facilitating C–C bond formation:

-

Aldol Reactions : Syn-selective aldol adducts form via deprotonation with LDA or KHMDS .

-

Alkylation : Reacts with alkyl halides (e.g., MeI) to introduce substituents at the α-carbon .

Ring-Opening Reactions

Treatment with strong bases (e.g., NaH) cleaves the dithiolane ring, yielding thiol-containing intermediates for further coupling .

Pharmaceutical Intermediates

This compound is a precursor to bioactive molecules, including:

-

Antiviral agents : Via Pd-catalyzed cross-coupling with aryl halides .

-

Antioxidants : Through sulfoxide intermediates generated via asymmetric oxidation .

Polymer Chemistry

Participates in thiol-ene click reactions to synthesize sulfur-rich polymers with enhanced thermal stability .

Stability and Reactivity Considerations

| Factor | Effect on Reactivity | Handling Recommendations |

|---|---|---|

| pH Sensitivity | Degrades in acidic/basic conditions | Use neutral buffers |

| Oxidizing Agents | Rapid oxidation to sulfoxides/sulfones | Store under inert atmosphere |

| Light/Temperature | Decomposes above 130°F; photosensitive | Keep at 2–8°C in dark containers |

Comparative Reaction Data

| Reaction Type | This compound | Ethyl 1,3-Dithiane-2-Carboxylate |

|---|---|---|

| Deprotection Rate | Faster (H₂O₂/I₂, 1 h) | Slower (H₂O₂/I₂, 3 h) |

| Aldol Selectivity | Moderate syn-selectivity | High syn-selectivity |

| Thermal Stability | Stable to 85°C | Stable to 75°C |

科学的研究の応用

Key Applications

1. Synthesis of α-Keto Esters

Ethyl 1,3-dithiolane-2-carboxylate serves as a carbanion precursor in the synthesis of α-keto esters. This process involves the generation of a stabilized carbanion that can react with various electrophiles to yield substituted products. This application is crucial for creating intermediates in pharmaceutical synthesis .

2. Syn-Selective Aldol Reactions

The compound is utilized in syn-selective aldol reactions, which are essential for constructing carbon-carbon bonds in organic molecules. This method allows for the formation of complex structures with high stereochemical control, making it valuable in synthetic organic chemistry .

3. Asymmetric Oxidation

this compound can undergo asymmetric oxidation to produce trans bis-sulfoxides. This reaction has been reported to yield significant amounts (up to 60%) of the desired product, showcasing its utility in producing chiral compounds necessary for drug development .

Case Study 1: Asymmetric Synthesis

In a study published by Nishida et al., this compound was used in an intramolecular photocatalytic addition reaction. The results demonstrated the compound's effectiveness as a radical initiator in synthesizing complex organic structures .

Case Study 2: Natural Product Synthesis

Research conducted by Yus et al. highlighted the role of this compound in synthesizing key intermediates for natural products. The study illustrated how this compound facilitates various transformations leading to biologically active molecules .

作用機序

The mechanism of action of ethyl 1,3-dithiolane-2-carboxylate involves its role as a nucleophile in various chemical reactions. The compound’s anion participates in conjugate additions to enones and α,β-unsaturated δ-lactams, leading to the formation of complex molecules . This nucleophilic behavior is crucial for its effectiveness in syn-selective aldol reactions and other synthetic processes .

類似化合物との比較

Ethyl 1,3-dithiolane-2-carboxylate can be compared with similar compounds such as ethyl 1,3-dithiane-2-carboxylate. Both compounds are used in syn-selective aldol reactions and conjugate additions . this compound is unique due to its specific reactivity and the types of products it forms .

List of Similar Compounds

生物活性

Ethyl 1,3-dithiolane-2-carboxylate (EDC), a compound with the molecular formula C₆H₁₀O₂S₂ and CAS number 20461-99-8, exhibits diverse biological activities that have garnered interest in medicinal chemistry and organic synthesis. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

EDC is characterized by its clear liquid form, a boiling point of 85 °C, and a molecular weight of 178.26 g/mol. It has a specific gravity of 1.25 and a flash point of 110 °C, indicating its stability under standard conditions . The compound is often utilized in synthetic organic chemistry due to its functional groups that facilitate various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₂S₂ |

| Molecular Weight | 178.26 g/mol |

| Boiling Point | 85 °C |

| Specific Gravity | 1.25 |

| Flash Point | 110 °C |

Antioxidant Properties

Research indicates that EDC possesses significant antioxidant properties. A study demonstrated that EDC can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases . The antioxidant activity is attributed to the presence of sulfur atoms in its structure, which can donate electrons to neutralize free radicals.

Antimicrobial Effects

EDC has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that EDC exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Synthesis and Derivatives

The synthesis of EDC typically involves the reaction of dithiolane derivatives with ethyl chloroacetate or similar reagents under controlled conditions. This method allows for the efficient production of EDC with high yields . Additionally, derivatives of EDC have been synthesized to enhance its biological activity, such as modifications aimed at increasing solubility or specificity towards certain biological targets.

Case Studies

- Antioxidant Activity Evaluation

- Antimicrobial Screening

- Photoredox Catalysis

特性

IUPAC Name |

ethyl 1,3-dithiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCSHTHLIQOHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1SCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174426 | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS] | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20461-99-8 | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP3BM93ES6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ethyl 1,3-dithiolane-2-carboxylate a useful reagent in alkaloid synthesis?

A1: this compound acts as a convenient acetate equivalent in aldol reactions, ultimately allowing for the introduction of specific side chains in alkaloid structures. [, ] This is particularly useful in the synthesis of complex alkaloids like those found in the corynanthe and tacaman families. []

Q2: How does the stereochemistry of the aldol reaction using this compound vary in alkaloid synthesis?

A2: Research indicates that the stereochemical outcome of the 1,4-addition of this compound to unsaturated lactams, a crucial step in alkaloid synthesis, can be influenced by the substituent on the indole nitrogen atom. [] This highlights the importance of carefully considering the specific substitution pattern when employing this reagent in alkaloid synthesis.

Q3: Are there alternative reagents to this compound for introducing acetate units in alkaloid synthesis?

A3: Yes, ethyl 1,3-dithiane-2-carboxylate has also been explored as an acetate equivalent in aldol condensations with chiral aldehydes, showcasing comparable diastereoface selectivity. [] This suggests that researchers have options when selecting the appropriate reagent based on reaction conditions and desired stereochemical outcomes.

Q4: Beyond its role as an acetate equivalent, are there other applications of this compound in organic synthesis?

A4: Yes, this compound has been successfully employed in chiral oxazaborolidinone-promoted aldol reactions with silyl ketene acetals. [, ] This methodology allows for the synthesis of acetate aldols with high enantiomeric purity, demonstrating the versatility of this reagent in constructing chiral centers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。